molecular formula C22H22N6O2 B11267393 N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

カタログ番号: B11267393
分子量: 402.4 g/mol
InChIキー: ZJICCNOUAWNYCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetically produced small molecule provided for research and development purposes. This compound features a complex heterocyclic architecture, incorporating a [1,2,4]triazolo[4,3-b]pyridazine core, a piperidine ring, and a furan-2-ylmethyl carboxamide group. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry and is known to be of significant interest in the development of pharmacologically active compounds . Heterocycles of this class have been investigated for their potential to interact with a range of biological targets, such as protein kinases like c-Met, and for their allosteric modulating activity at receptors like GABAA . The structural complexity of this molecule, particularly the presence of multiple nitrogen atoms, suggests potential for forming diverse interactions with biological macromolecules. Researchers value this compound for its potential application in hit-to-lead optimization campaigns and for probing novel biochemical pathways. It is suited for in vitro screening and other non-clinical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this and all chemicals with appropriate care and in accordance with all applicable laboratory safety protocols.

特性

分子式

C22H22N6O2

分子量

402.4 g/mol

IUPAC名

N-(furan-2-ylmethyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H22N6O2/c29-22(23-15-18-7-4-14-30-18)17-10-12-27(13-11-17)20-9-8-19-24-25-21(28(19)26-20)16-5-2-1-3-6-16/h1-9,14,17H,10-13,15H2,(H,23,29)

InChIキー

ZJICCNOUAWNYCS-UHFFFAOYSA-N

正規SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

製品の起源

United States

準備方法

Cyclocondensation of Hydrazines with Pyridazine Derivatives

The triazolopyridazine ring is constructed via cyclocondensation between 3,6-dichloropyridazine and phenylhydrazine under acidic conditions (Scheme 1A). Heating at 80°C in acetic acid yields 6-chloro-3-phenyl-triazolo[4,3-b]pyridazine, which is subsequently aminated using aqueous ammonia in a sealed tube at 120°C.

Table 1: Optimization of Triazolopyridazine Amination

ConditionCatalystTemperature (°C)Yield (%)
NH₃ (aq), EtOHNone12068
NH₃ (aq), DMFCuI10072
NH₃ (gas), THFPd(OAc)₂8065

Alternative routes employ palladium-catalyzed Buchwald-Hartwig amination, though this introduces cost and complexity.

Functionalization of Piperidine-4-Carboxylic Acid

Carboxamide Formation with Furfurylamine

Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Reaction with furfurylamine in the presence of triethylamine affords the furfurylcarboxamide in 85–90% yield (Scheme 2A). Microwave-assisted coupling (HATU, DIPEA) reduces reaction time to 15 minutes with comparable efficiency.

Critical Consideration : The basicity of furfurylamine necessitates controlled pH to prevent epimerization at the piperidine’s stereocenters.

Coupling of Triazolopyridazine and Piperidine Moieties

Nucleophilic Aromatic Substitution

6-Chloro-3-phenyltriazolopyridazine reacts with piperidine-4-carboxamide under basic conditions (NaH, DMF, 60°C) to displace chloride, yielding the target compound in 70–75% yield (Scheme 3A).

Table 2: Solvent Screening for N-Alkylation

SolventBaseTime (h)Yield (%)
DMFNaH675
DMSOK₂CO₃1262
THFLDA368

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-coupling (e.g., Ullmann reaction) using CuI and 1,10-phenanthroline enables coupling at lower temperatures (90°C) but requires anhydrous conditions. Recent advances employ photoredox catalysis to enhance selectivity for hindered substrates.

One-Pot Cascade Strategies

Emerging methodologies combine triazolopyridazine synthesis and piperidine coupling in a single reactor. For example, Grygorenko et al. demonstrated a sequential cyclization-hydrogenation protocol using Pd/C and H₂, achieving 65% overall yield (Scheme 4A). This approach minimizes intermediate isolation but demands precise control over reaction parameters.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of triazolopyridazine (δ 8.9–9.2 ppm), furan’s β-protons (δ 7.4–7.6 ppm).

  • HPLC-MS : [M+H]⁺ at m/z 459.2 (calculated 459.18).

  • XRD : Confirms planarity of the triazolopyridazine core, critical for biological activity.

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : Competing cyclization pathways may yieldtriazolo[1,5-b]pyridazine isomers. Microwave irradiation and Lewis acids (ZnCl₂) suppress byproduct formation.

  • Piperidine Ring Conformation : Chair-to-boat transitions during amidation alter steric accessibility. DFT calculations guide solvent selection to stabilize the desired conformer.

  • Scale-Up Limitations : Buchwald-Hartwig amination becomes cost-prohibitive above 100 g. Continuous flow systems mitigate this by reducing catalyst loading .

化学反応の分析

Types of Reactions

N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid derivatives, while reduction of the triazolopyridazine moiety can produce various reduced triazole derivatives .

科学的研究の応用

N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

作用機序

The mechanism of action of N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Similarities and Variations

All analogs share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents on the piperidine/pyrrolidine carboxamide and the triazolo ring (Table 1). Key variations include:

  • Furan vs. Aromatic/Electron-Withdrawing Groups : The target compound’s furan-2-ylmethyl group contrasts with phenyl (), fluorophenyl (), and trifluoromethylphenyl () substituents. Furan’s oxygen atom may enhance hydrogen-bonding capacity compared to purely aromatic or halogenated groups.
  • Piperidine vs. Piperazine Linkers : substitutes piperidine with piperazine, introducing an additional nitrogen for hydrogen bonding .
Table 1. Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (If Available)
Target Compound (Inferred) C25H24N6O2* ~422.5 Furan-2-ylmethyl, phenyl N/A
N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C25H26N6O 426.5 2-phenylethyl, phenyl N/A
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide C17H18N6O 322.36 Phenyl 0.85
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C17H16F3N7O 391.4 Trifluoromethylphenyl, piperazine linker N/A
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide C16H17N7O2 339.35 Pyrrolidinyl, furan-carboxamide N/A

*Inferred formula based on structural similarity to .

Substituent Effects on Drug-Likeness

  • Lipophilicity: The LogP of 0.85 for the phenyl-substituted analog () suggests moderate lipophilicity .
  • Molecular Weight : The target compound’s higher molecular weight (~422.5 g/mol) compared to (322.36 g/mol) could impact permeability but remains within acceptable ranges for small-molecule drugs.
  • Electron-Deficient Groups : The trifluoromethyl group in enhances metabolic stability and electronegativity, a feature absent in the furan-based target .

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound are unavailable, structural trends suggest:

  • Triazolo-Pyridazine Core : Shared across all analogs, this core likely contributes to binding interactions with biological targets (e.g., kinases or receptors).

生物活性

N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure consisting of:

  • Furan moiety : Contributes to the compound's lipophilicity and biological activity.
  • Triazolo[4,3-b]pyridazine core : Known for modulating enzyme activities and receptor interactions.
  • Piperidine ring : Enhances the structural diversity and may influence pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest that it may:

  • Inhibit enzyme activities : Particularly those involved in inflammatory processes.
  • Modulate receptor interactions : Potentially affecting signaling pathways relevant to various diseases.

Antibacterial Properties

Research indicates that N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may exhibit antibacterial effects. The triazolo-pyridazine moiety is known for its ability to inhibit bacterial growth through enzyme inhibition.

Anti-inflammatory Activity

The compound has shown promise in preclinical studies for its anti-inflammatory properties. By modulating key inflammatory pathways, it may reduce the severity of conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.

StudyFocusFindings
Antibacterial activityDemonstrated significant inhibition of bacterial growth in vitro.
Enzyme inhibitionShowed potential to inhibit specific kinases involved in inflammatory responses.
Structure-activity relationship (SAR)Identified critical structural features that enhance biological activity.

Future Directions and Applications

Given its unique structural features and preliminary findings regarding its biological activity, N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide holds potential for development as a therapeutic agent in various fields:

  • Medicinal Chemistry : Further optimization of the compound could lead to novel drugs targeting inflammation and bacterial infections.
  • Cancer Research : The compound's ability to modulate kinase activities suggests potential applications in oncology.
  • Neuropharmacology : Investigating its effects on neuroinflammatory pathways may reveal new treatments for neurodegenerative diseases.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, starting with the formation of the triazolo[4,3-b]pyridazine core, followed by functionalization of the piperidine-4-carboxamide and furan-2-ylmethyl groups. Key steps include:

  • Cyclocondensation : Formation of the triazolo-pyridazine ring via cyclization under reflux conditions (e.g., using hydrazine derivatives and catalytic acetic acid) .
  • Amide Coupling : Introducing the piperidine-4-carboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
  • Alkylation : Attaching the furan-2-ylmethyl group using alkyl halides or Mitsunobu conditions .
    Optimization : Reaction parameters (temperature, solvent polarity, pH) must be tightly controlled to minimize side reactions. For example, triazolo-pyridazine cyclization requires anhydrous conditions and inert atmospheres to prevent oxidation . Yield improvements (≥70%) are achieved by iterative adjustments to catalyst loading (e.g., Pd/C for hydrogenation) and purification via column chromatography .

Q. How can researchers verify the structural integrity and purity of this compound?

Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazolo-pyridazine ring and substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and furan methylene protons (δ 4.1–4.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₂N₆O₂) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
    Common Pitfalls : Residual solvents (e.g., DMF) may require prolonged vacuum drying. Impurities from incomplete cyclization (e.g., pyridazine intermediates) can be identified via LC-MS .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial Screening :

  • Enzyme Inhibition : Test against kinases (e.g., Aurora A) or phosphodiesterases due to the triazolo-pyridazine scaffold’s affinity for ATP-binding pockets .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
    Methodology :
  • Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinase inhibition).
  • Data interpretation should account for solubility limitations in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

SAR Design :

  • Core Modifications : Replace the phenyl group on the triazolo-pyridazine with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate binding kinetics .
  • Piperidine Substitutions : Introduce methyl or hydroxyl groups to the piperidine ring to alter steric bulk and hydrogen-bonding capacity .
  • Furan Replacement : Compare bioactivity with thiophene or pyrrole analogs to assess heterocycle specificity .
    Experimental Validation :
  • Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target panels.
  • Molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. How should researchers resolve contradictory data in biological activity assays?

Case Example : If one study reports IC₅₀ = 2 µM for kinase X, while another finds no activity at 10 µM:

  • Replication : Verify assay conditions (e.g., ATP concentration, buffer pH) and compound stability (e.g., degradation in DMSO stocks) .
  • Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream target phosphorylation .
  • Meta-Analysis : Compare with structurally similar compounds in public databases (ChEMBL, PubChem) to identify trends or outliers .

Q. What strategies mitigate instability of the furan-2-ylmethyl group under physiological conditions?

Stability Challenges : The furan ring is prone to oxidative degradation in serum-containing media . Solutions :

  • Prodrug Design : Mask the furan as a more stable ester or carbamate, releasing the active form via enzymatic cleavage .
  • Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure.
  • Accelerated Stability Testing : Monitor degradation products (e.g., via LC-MS) under stressed conditions (40°C, 75% RH) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), solubility (≥50 µM), and CYP450 inhibition .
  • MD Simulations : Assess binding site residence time and ligand-protein dynamics (e.g., GROMACS) .
    Case Study : Reducing logP from 3.5 to 2.8 via piperidine N-methylation improved aqueous solubility by 3-fold without compromising target affinity .

Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?

Handling :

  • Storage : –20°C in amber vials under argon to prevent light/oxygen degradation .
  • Solubility : Prepare fresh solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles.
    Safety : Despite low acute toxicity (GHS Category 5), use PPE (gloves, goggles) due to limited long-term toxicity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。